

Suppliers and availability of Carvedilol-d3 for research purposes.

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Compound of Interest

Compound Name: Carvedilol-d3

Cat. No.: B017004

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A Technical Guide to Carvedilol-d3 for Research Applications

This technical guide provides an in-depth overview of **Carvedilol-d3**, a deuterated analog of Carvedilol, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, identifies key suppliers for research-grade material, and presents relevant experimental contexts for its application.

Core Chemical and Physical Properties

Carvedilol-d3 is a stable, isotopically labeled form of Carvedilol, a non-selective beta/alpha-1 adrenergic receptor antagonist. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based quantification of Carvedilol in biological samples.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₃ D ₃ N ₂ O ₄	[1]
Molecular Weight	409.49 g/mol	[1] [2]
Exact Mass	409.20800 Da	[1]
CAS Number	1020719-25-8	[1] [2]
Synonyms	Carvedilol-methyl-d3, Cardivas-d3, Dilatrend-d3	[1] [2]
Storage Temperature	-20°C	[2]
Purity	>95% (HPLC)	[2]
Physical Appearance	White to off-white solid powder	[3]

Suppliers of Research-Grade Carvedilol-d3

The following table summarizes the availability of **Carvedilol-d3** from various suppliers for research purposes. Researchers should inquire directly with the suppliers for current pricing, availability, and detailed certificates of analysis.

Supplier	Product Name	CAS Number	Available Quantities
LGC Standards	Carvedilol-methyl-d3	1020719-25-8	10 mg
Chemsrvc	Carvedilol-d3	1020719-25-8	Inquire for details
ChemicalBook	Carvedilol-d3	1020719-25-8	Inquire for details
US Biological Life Sciences	1-Hydroxy Carvedilol-d3	Not specified for Carvedilol-d3	1mg, 10mg
MedchemExpress	Carvedilol-d4	1133705-56-2	Inquire for details

Experimental Applications and Methodologies

The primary application of **Carvedilol-d3** is as an internal standard in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Carvedilol. Its utility stems from its near-identical chemical and physical properties to the unlabeled parent compound, while its increased mass allows for clear differentiation in mass spectrometric analyses.

General Protocol for Quantification of Carvedilol in Biological Matrices using LC-MS/MS

This protocol provides a general workflow for the use of **Carvedilol-d3** as an internal standard for the quantification of Carvedilol in plasma or tissue samples.

1. Sample Preparation:

- Thaw plasma or tissue homogenate samples on ice.
- To a 100 µL aliquot of the sample, add 10 µL of **Carvedilol-d3** internal standard solution (concentration to be optimized based on expected Carvedilol levels).
- Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Use a C18 reverse-phase column.
 - Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
 - The specific gradient, flow rate, and column temperature should be optimized for baseline separation of Carvedilol and **Carvedilol-d3** from matrix components.
- Mass Spectrometry (MS/MS):
 - Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
 - Monitor the specific mass transitions (parent ion -> daughter ion) for both Carvedilol and **Carvedilol-d3**. These transitions should be determined experimentally but are based on their respective molecular weights.

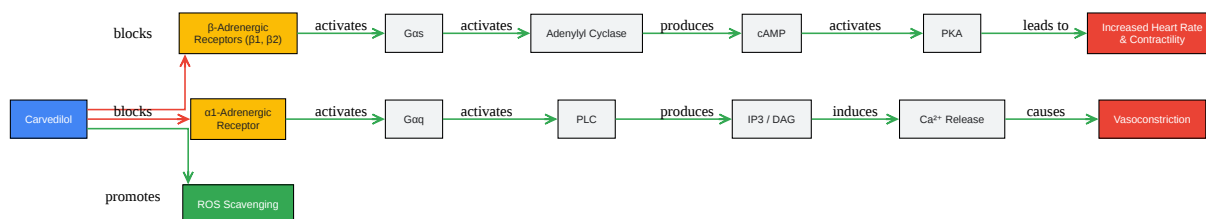
- Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis:

- Generate a standard curve by plotting the ratio of the peak area of Carvedilol to the peak area of **Carvedilol-d3** against a series of known concentrations of Carvedilol.
- Quantify the concentration of Carvedilol in the unknown samples by interpolating their peak area ratios from the standard curve.

Signaling Pathways of Carvedilol

Carvedilol is a non-selective beta-adrenergic antagonist and an alpha-1 adrenergic antagonist. [4] Its therapeutic effects in conditions like heart failure and hypertension are attributed to its modulation of these signaling pathways.[4][5] Carvedilol's actions include reducing heart rate, cardiac output, and blood pressure.[6][7] Furthermore, it exhibits antioxidant and anti-inflammatory properties.[6][8]

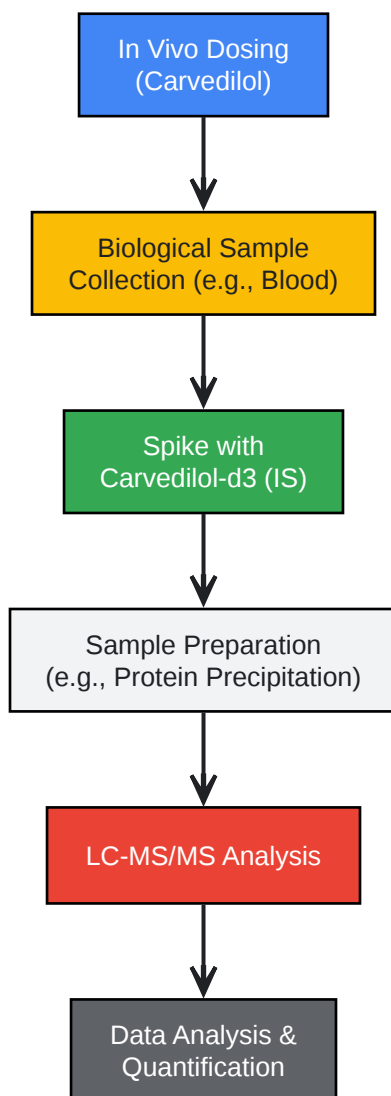


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Figure 1: Simplified signaling pathways modulated by Carvedilol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing **Carvedilol-d3** as an internal standard.



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